4-(adamantan-1-yl)-1H-imidazol-2-amine

Description

Chemical Identity and Classification

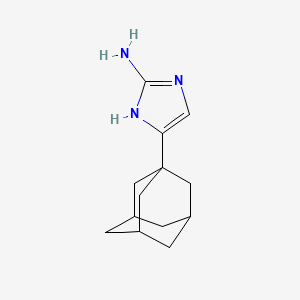

4-(Adamantan-1-yl)-1H-imidazol-2-amine (CAS: 1489664-14-3) is a nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}{13}\text{H}{19}\text{N}_3 $$ and a molecular weight of 217.31 g/mol. Its structure comprises a rigid adamantane core fused to an imidazole ring, where the adamantyl group occupies the 4-position, and an amine group resides at the 2-position of the imidazole (Figure 1).

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{19}\text{N}_3 $$ |

| Molecular Weight | 217.31 g/mol |

| CAS Registry Number | 1489664-14-3 |

| Classification | Heterocyclic amine |

The compound belongs to the imidazole class of heterocycles, characterized by a five-membered ring with two nitrogen atoms at non-adjacent positions. The adamantane moiety introduces steric bulk and lipophilicity, enhancing its potential for applications in medicinal chemistry and materials science.

Historical Context and Development

The synthesis of adamantane-heterocycle hybrids emerged in the late 20th century, driven by interest in combining adamantane’s metabolic stability with the pharmacological versatility of imidazoles. Early work focused on antiviral agents like rimantadine, but the discovery of this compound’s unique properties catalyzed research into its synthetic pathways and derivatives.

Key milestones include:

Relationship to Other Adamantane-Heterocycle Derivatives

This compound is part of a broader family of adamantane-heterocycle hybrids (Table 2). Its structural analogs exhibit varied biological and chemical properties depending on substitution patterns:

Table 2: Comparative analysis of adamantane-heterocycle derivatives

The 2-amine group in this compound enables hydrogen bonding and coordination with metal ions, distinguishing it from non-functionalized analogs like 1-(1-adamantyl)imidazole. This functional group also facilitates further derivatization, such as formylation or alkylation, to create ligands for biomimetic metal complexes.

Significance in Heterocyclic Chemistry Research

The compound’s hybrid architecture bridges two pharmacophoric motifs:

- Adamantane’s rigid framework : Imparts metabolic stability and membrane permeability.

- Imidazole’s electronic versatility : Enables π-π stacking, hydrogen bonding, and metal coordination.

Recent studies highlight its role as a precursor for sterically shielded ligands in bioinorganic chemistry. For example, hydroxylation at the 2-position yields (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a scaffold for modeling histidine-containing metalloenzymes.

Applications under investigation :

- Antimicrobial agents : Adamantane-imidazole hybrids show activity against Candida albicans (MIC: 16 µg/mL).

- Anticancer scaffolds : Derivatives inhibit topoisomerase I in combination with topotecan, reducing HeLa cell viability.

- Ligand design : Bulky adamantyl groups stabilize reactive metal centers in biomimetic catalysts.

Properties

IUPAC Name |

5-(1-adamantyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-12-15-7-11(16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKICBHBVAFWGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CN=C(N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis Starting from 1-Acetyladamantane

A well-documented synthetic route to adamantyl-substituted imidazole derivatives, closely related to 4-(adamantan-1-yl)-1H-imidazol-2-amine, involves a five-step sequence beginning with commercially available 1-acetyladamantane. This method has been adapted and optimized for scale and yield, providing a practical approach to access bulky adamantyl imidazole compounds.

Step 1: α-Bromination of 1-Acetyladamantane

1-Acetyladamantane is brominated at the α-position using bromine in dry methanol under inert atmosphere at low temperature (−10 °C to 10 °C). The reaction proceeds with stirring for 2 hours, followed by aqueous workup to yield the α-bromoketone intermediate.

Yield: Moderate to excellent depending on scale and conditions.Step 2: Amination with Isopropylamine

The α-bromoketone is reacted with isopropylamine in ethyl acetate at −78 °C under inert atmosphere to substitute the bromine with an isopropylamino group, forming 1-(adamantan-1-yl)-2-(isopropylamino)ethanone.Step 3: Cyclization with Formamide

The amino ketone intermediate is cyclized with formamide at 180 °C under nitrogen or argon flow to form the 4-(adamantan-1-yl)-1-isopropylimidazole core. This step involves dropwise addition of the amino ketone solution to heated formamide, followed by reflux and aqueous workup with extraction using toluene.Further Steps:

Subsequent functional group transformations yield the target imidazol-2-amine derivative, potentially involving substitution or reduction steps (specific details for the exact this compound may vary).

Overall Yield: Approximately 28% over five steps from 1-acetyladamantane.

Characterization: The intermediates and final products are characterized by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis, confirming the structure and purity of the compounds.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | α-Bromination | Br2, dry MeOH, −10 to 10 °C, inert gas | α-Bromoketone | Moderate-High |

| 2 | Amination | Isopropylamine, EtOAc, −78 °C, inert gas | Amino ketone | Moderate |

| 3 | Cyclization | Formamide, 180 °C, N2/Ar flow | 4-(Adamantan-1-yl)-1-isopropylimidazole | Moderate |

| 4-5 | Functional group modifications | Various (e.g., substitution, reduction) | This compound (target) | Overall 28% |

Source: Adapted and summarized from a 2023 study on adamantyl imidazole derivatives synthesis.

Alternative Synthetic Strategies and Related Compounds

While direct syntheses of this compound are less frequently reported, related imidazole derivatives bearing adamantyl groups have been synthesized using similar approaches involving:

Amide Coupling Reactions:

Coupling adamantyl amines with carboxylic acid derivatives to form amides, followed by cyclization to imidazole rings. This method is more common for indole or benzimidazole derivatives but can be adapted for imidazol-2-amine synthesis.One-Pot Syntheses Using o-Phenylenediamines and Isothiocyanates:

Although specific to benzimidazole derivatives, one-pot visible light-mediated photocatalyst-free methods have been developed for related heterocycles. These methods proceed via N-substitution, thiourea formation, and cyclodesulfurization, offering mild and scalable routes potentially adaptable for imidazol-2-amine analogs.Shortened Synthetic Routes for Imidazoquinoline Derivatives:

Multi-step syntheses involving nitration, chlorination, amination, and cyclization have been optimized to reduce steps and improve yields for related fused imidazole systems, which can inform synthetic planning for adamantyl imidazol-2-amines.

Research Findings and Practical Considerations

The bulky adamantyl substituent provides significant steric hindrance, which can influence the reactivity and selectivity of the synthetic steps, especially during cyclization and substitution reactions.

The use of inert atmosphere and low-temperature conditions during halogenation and amination steps is critical to control side reactions and improve yields.

Purification of intermediates such as α-bromoketones and amino ketones is feasible but may require careful handling due to their reactivity.

The overall moderate yield (~28%) reflects the complexity of constructing the adamantyl-imidazole framework but is acceptable for synthetic organic chemistry involving sterically demanding groups.

Characterization data (NMR, HRMS) confirm the integrity of the adamantyl moiety and the imidazole ring, essential for subsequent applications in ligand design and medicinal chemistry.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 1-Acetyladamantane |

| Key Intermediates | α-Bromoketone, Amino ketone, 4-(Adamantan-1-yl)-1-isopropylimidazole |

| Reaction Types | α-Bromination, Amination, Cyclization with formamide, Functional group modifications |

| Reaction Conditions | Low temperature (−78 °C to 180 °C), inert atmosphere, reflux, aqueous workup |

| Overall Yield | ~28% over five steps |

| Characterization Techniques | ^1H NMR, ^13C NMR, High-resolution mass spectrometry, Elemental analysis |

| Advantages | Access to sterically bulky adamantyl-imidazole derivatives, useful for ligand design |

| Challenges | Multi-step synthesis, moderate overall yield, need for controlled reaction conditions |

Chemical Reactions Analysis

Types of Reactions

4-(adamantan-1-yl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the imidazole ring or the adamantane moiety.

Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of adamantane, including those with imidazole structures, exhibit significant antimicrobial properties. For instance, compounds incorporating the adamantane moiety have been evaluated for their effectiveness against Mycobacterium tuberculosis (M. tb). In one study, various adamantanol derivatives were synthesized and tested, showing promising minimum inhibitory concentrations (MIC) against M. tb strains, thereby suggesting their potential as new antimycobacterial agents .

Neurological Disorders

Adamantane derivatives have been explored for their ability to modulate neurotransmission in the central nervous system. Specifically, compounds like 4-(adamantan-1-yl)-1H-imidazol-2-amine may serve as therapeutic agents for neurological disorders by influencing glutamate neurotransmission . The modulation of excitatory neurotransmitters can be crucial in treating conditions such as epilepsy and neurodegenerative diseases.

Synthesis of Chelating Ligands

The compound has been identified as a precursor for synthesizing biomimetic chelating ligands. The bulky adamantyl group enhances steric shielding, which is beneficial in the design of ligands that can selectively bind metal ions . This property is particularly useful in biochemical applications where metal ion selectivity is critical.

Design and Optimization

The structure-activity relationship studies of imidazole derivatives have shown that modifications at the 4-position can significantly influence biological activity. For example, substituents on the imidazole ring can enhance binding affinity to specific biological targets such as adenosine receptors, which are implicated in various diseases . The introduction of bulky groups like adamantane can also affect the pharmacokinetic properties of these compounds.

Case Studies and Experimental Data

Mechanism of Action

The mechanism of action of 4-(adamantan-1-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloproteins. Additionally, the adamantane moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated processes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of 4-(adamantan-1-yl)-1H-imidazol-2-amine with structurally related imidazol-2-amine derivatives:

*Estimated LogP values (octanol-water partition coefficient) using computational tools. †Predicted via ADMET software. ‡Experimental solubility in PBS (pH 7.4).

Key Observations:

- Lipophilicity : The adamantane-containing compound exhibits the highest LogP (3.8), reflecting its enhanced hydrophobicity compared to alkoxy- or fluorophenyl-substituted analogues. This may improve blood-brain barrier penetration but reduce aqueous solubility .

- Bioactivity: Derivatives with trifluoromethyl (CF3) and alkoxy groups (e.g., 12j in ) demonstrate potent anti-biofilm activity against Mycobacterium smegmatis (MBEC values <10 µg/mL) .

Mechanistic Differences

- Anti-Biofilm Activity: Alkoxy/CF3-substituted imidazol-2-amines (e.g., 12j) disrupt mycobacterial biofilms via undefined mechanisms, possibly involving membrane interaction or enzyme inhibition . In contrast, this compound may exploit steric effects to modulate metal-dependent pathways, as imidazole rings are known to coordinate Zn²⁺ and Fe²⁺ .

- Receptor Binding: Adamantane-isothiourea hybrids () exhibit hypoglycemic activity, suggesting that adamantane enhances interactions with metabolic receptors. However, imidazol-2-amine derivatives with triazine-piperazine-adamantane motifs () target cannabinoid receptors (CB1/CB2), indicating substituent-dependent receptor selectivity.

Biological Activity

4-(Adamantan-1-yl)-1H-imidazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for its unique structural properties that enhance the biological activity of derivatives. The imidazole ring contributes to its pharmacological profile, making it a candidate for various therapeutic applications.

Research indicates that compounds containing the adamantane structure often exhibit antiviral and antimicrobial properties. The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in pathogenic organisms.

- Interaction with Receptors : The imidazole ring may facilitate binding to specific receptors or enzymes, modulating their activity.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of adamantane derivatives, including this compound, showing significant inhibition against Mycobacterium species with MIC values ranging from 0.05 to 0.125 µg/mL for related compounds .

- In vivo studies demonstrated good oral bioavailability and efficacy in mouse models infected with M. abscessus, indicating potential for clinical applications .

- Antiviral Activity :

- Positive Allosteric Modulation :

Q & A

Q. What synthetic methodologies are effective for preparing 4-(adamantan-1-yl)-1H-imidazol-2-amine?

- Methodological Answer : A common approach involves coupling adamantane derivatives with imidazole precursors. For example, adamantylacetyl chloride can react with 2-amine-substituted imidazoles under reflux in chloroform, followed by crystallization from ethanol to isolate the product . Cyclization reactions using 1,2-diamines and α-halo ketones (e.g., glyoxal) in acidic conditions with Lewis acid catalysts (e.g., ZnCl₂) are also viable . Key steps include temperature control (~80–100°C) and solvent selection (e.g., DMF or CHCl₃) to optimize yield (typically 20–60%) and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies adamantyl proton environments (δ ~1.5–2.0 ppm) and imidazole ring protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Confirms amine (-NH₂, ~3178 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., P1 space group with triclinic packing) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 169.1446 for C₈H₁₆N₄) .

Q. How does the adamantane moiety influence physicochemical properties?

- Key Properties :

| Property | Impact of Adamantane |

|---|---|

| Solubility | Reduced in polar solvents due to hydrophobicity |

| Stability | Enhanced thermal stability from rigid cage structure |

| Bioavailability | Limited membrane permeability; requires formulation optimization (e.g., salt formation) |

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic and thermochemical properties?

- Methodological Answer : DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange corrections can predict:

- Electron Density : Charge distribution on imidazole N-atoms and adamantane C-H bonds.

- Thermochemistry : Atomization energies (average error ~2.4 kcal/mol) and ionization potentials .

- Reactivity : Frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

Q. What strategies address contradictory biological activity reports in literature?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).

- Purity Analysis : Use HPLC (>95% purity) to exclude impurities as confounding factors .

- Structural Analog Testing : Evaluate substituent effects (e.g., trifluoromethyl vs. methoxy groups) on activity .

Example: In microtubule-targeting studies, 2-amino-1-thiazolyl imidazoles showed varying efficacy due to substituent bulkiness .

Q. How can crystallography (e.g., SHELX) resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to model adamantane-imidazole torsion angles (e.g., N–C–C–C dihedral angles ~−100°) .

- Refinement : SHELXL refines anisotropic displacement parameters and H-bond networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) .

- Validation : Check R-factors (<5%) and electron density maps for missing/disordered atoms .

Key Considerations for Researchers

- Computational Tools : Use Gaussian (DFT) for electronic modeling and SHELX for crystallography .

- Biological Testing : Prioritize assays with orthogonal readouts (e.g., enzyme inhibition + cell viability) to confirm mechanistic hypotheses .

- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and analytical parameters (NMR solvent, HRMS ionization mode) rigorously.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.